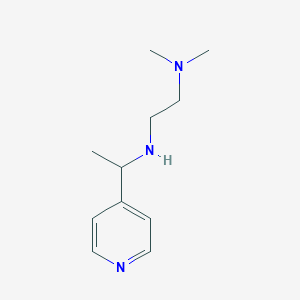

N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-Dimethyl-N’-(1-pyridin-4-ylethyl)ethane-1,2-diamine: is a chemical compound with the molecular formula C11H19N3. It is a derivative of ethane-1,2-diamine, where one of the nitrogen atoms is substituted with a pyridin-4-ylethyl group and the other nitrogen atom is substituted with two methyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-(1-pyridin-4-ylethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with pyridin-4-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of ethane-1,2-diamine attacks the carbon atom of the pyridin-4-ylmethyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N,N-Dimethyl-N’-(1-pyridin-4-ylethyl)ethane-1,2-diamine may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through distillation or recrystallization.

化学反応の分析

Types of Reactions

N,N-Dimethyl-N’-(1-pyridin-4-ylethyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-4-ylethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran or diethyl ether.

Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Reduced amine derivatives.

Substitution: Substituted derivatives where the pyridin-4-ylethyl group is replaced by other functional groups.

科学的研究の応用

N,N-Dimethyl-N’-(1-pyridin-4-ylethyl)ethane-1,2-diamine has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals

Biology: Investigated for its potential as a chelating agent in biological systems. It can bind to metal ions and is studied for its role in metal ion transport and storage.

Medicine: Explored for its potential therapeutic applications, particularly in the development of metal-based drugs. Its ability to form stable complexes with metal ions makes it a candidate for drug delivery systems.

Industry: Utilized in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.

作用機序

The mechanism of action of N,N-Dimethyl-N’-(1-pyridin-4-ylethyl)ethane-1,2-diamine is primarily related to its ability to form stable complexes with metal ions. The nitrogen atoms in the compound can coordinate with metal ions, forming chelates. These chelates can interact with various molecular targets and pathways, influencing biological processes such as enzyme activity, metal ion transport, and redox reactions.

類似化合物との比較

Similar Compounds

- N,N-Dimethyl-N’-(pyridin-2-ylethyl)ethane-1,2-diamine

- N,N-Dimethyl-N’-(pyridin-3-ylethyl)ethane-1,2-diamine

- N,N-Dimethyl-N’-(pyridin-4-ylethyl)ethane-1,2-diamine

Uniqueness

N,N-Dimethyl-N’-(1-pyridin-4-ylethyl)ethane-1,2-diamine is unique due to the specific positioning of the pyridin-4-ylethyl group, which influences its chemical reactivity and binding properties. This positional isomerism can result in different coordination behavior with metal ions and distinct biological activities compared to its analogs.

生物活性

N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine (CAS Number: 136469-85-7) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C₁₁H₁₉N₃, which indicates it contains a dimethylamine group and a pyridine moiety. Its structure can influence its interaction with biological targets, particularly in terms of binding affinity and specificity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉N₃ |

| Molecular Weight | 193.29 g/mol |

| CAS Number | 136469-85-7 |

| Hazard Classification | Irritant |

Anticancer Potential

Recent studies have explored the anticancer properties of various amine derivatives, including those similar to this compound. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against several cancer cell lines.

A notable study reported that derivatives of acridine, which share structural similarities with pyridine-containing compounds, exhibited potent anti-proliferative effects on cancer cells by inducing apoptosis and cell cycle arrest. The IC50 values for these compounds ranged from 12 nM to over 100 nM across different cancer types, indicating strong potential for further development as anticancer agents .

The mechanism by which this compound exerts its biological effects may involve:

- DNA Interaction : Similar compounds have been shown to bind to DNA, disrupting replication and transcription processes, leading to cell death.

- Enzyme Inhibition : Compounds that interact with cytochrome P450 enzymes have been studied for their ability to modulate drug metabolism and efficacy .

Case Study 1: Antitumor Activity in Cell Lines

In a comparative study of various pyridine derivatives, this compound was evaluated alongside known anticancer agents. The results indicated that this compound inhibited the proliferation of human lung cancer cells (H460) effectively at concentrations as low as 10 µM. The study utilized the MTT assay to assess cell viability and confirmed that the compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Pharmacokinetics and Metabolism

Research into the pharmacokinetics of related compounds suggests that this compound may undergo significant metabolic transformation via CYP450 enzymes. Understanding these metabolic pathways is crucial for predicting therapeutic efficacy and potential toxicity in clinical settings .

Summary of Findings

The biological activity of this compound shows promise in various therapeutic areas, particularly oncology. Its potential mechanisms include DNA interaction and enzyme inhibition, leading to apoptosis in cancer cells. Further research is warranted to fully elucidate its pharmacological profile and therapeutic applications.

特性

IUPAC Name |

N',N'-dimethyl-N-(1-pyridin-4-ylethyl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-10(13-8-9-14(2)3)11-4-6-12-7-5-11/h4-7,10,13H,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJKLDKVSRPAXMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)NCCN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90577473 |

Source

|

| Record name | N~1~,N~1~-Dimethyl-N~2~-[1-(pyridin-4-yl)ethyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136469-85-7 |

Source

|

| Record name | N~1~,N~1~-Dimethyl-N~2~-[1-(pyridin-4-yl)ethyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。